![molecular formula C7H9ClN2O2 B2822671 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride CAS No. 2094898-42-5](/img/structure/B2822671.png)
2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride
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Description
2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094898-42-5 . It has a molecular weight of 188.61 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate of Nevirapine, was accomplished in four steps, featuring condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-4-methylnicotinic acid hydrochloride . The InChI code for this compound is 1S/C7H8N2O2.ClH/c1-4-2-3-9-6 (8)5 (4)7 (10)11;/h2-3H,1H3, (H2,8,9) (H,10,11);1H .Scientific Research Applications
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids, which are structurally related to 2-amino-4-methylpyridine-3-carboxylic acid, has demonstrated their application as antibacterial agents. For instance, the synthesis and evaluation of certain pyridonecarboxylic acids have shown significant antibacterial activity, suggesting their potential in developing new antibacterial drugs (Egawa et al., 1984).
Photochemical Applications
The photochemical behavior of amino-substituted pyridines, including compounds similar to 2-amino-4-methylpyridine, has been explored. These studies involve the dimerization of such compounds under ultraviolet irradiation, indicating their utility in photochemical research and the potential for creating novel photochemical compounds (Taylor & Kan, 1963).
Crystallography and Material Science
The structural characterization of complexes involving amino-substituted pyridines has contributed to material science and crystallography. For example, the study of hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalmic acids provides insights into the formation of hydrogen-bonded networks and π-π interactions, which are crucial for understanding the properties of crystalline materials (Waddell et al., 2011).
Anti-inflammatory Research
Compounds structurally similar to 2-amino-4-methylpyridine-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential of such compounds in the development of new therapeutic agents for treating inflammation and pain (Abignente et al., 1982).
Supramolecular Chemistry
The formation of supramolecular structures through hydrogen bonding and other non-covalent interactions involving amino-substituted pyridines is of significant interest in supramolecular chemistry. These studies contribute to the design and synthesis of molecular assemblies with potential applications in nanotechnology and material science (Khalib et al., 2014).
properties
IUPAC Name |
2-amino-4-methylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(8)5(4)7(10)11;/h2-3H,1H3,(H2,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFUOURMRBLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride | |
CAS RN |
2094898-42-5 |
Source
|
Record name | 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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